molecular formula C16H19NO3 B5309620 N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide

N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide

Cat. No.: B5309620
M. Wt: 273.33 g/mol
InChI Key: BAGFBIVOIIESLB-UHFFFAOYSA-N
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Description

N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide is an organic compound with a complex structure that includes a furan ring, an amide group, and an isopropoxyphenyl group

Properties

IUPAC Name

2,5-dimethyl-N-(3-propan-2-yloxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(2)19-14-7-5-6-13(9-14)17-16(18)15-8-11(3)20-12(15)4/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGFBIVOIIESLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide typically involves multiple steps, starting with the preparation of the furan ring and the isopropoxyphenyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The isopropoxyphenyl group can be introduced via an etherification reaction using isopropyl alcohol and a phenol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the isopropoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce an amine derivative.

Scientific Research Applications

N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving furan derivatives.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide exerts its effects depends on its interaction with molecular targets. The furan ring and amide group may interact with enzymes or receptors, modulating their activity. The isopropoxyphenyl group may enhance the compound’s binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2,5-dimethyl-3-furamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    N-(3-ethoxyphenyl)-2,5-dimethyl-3-furamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

    N-(3-propoxyphenyl)-2,5-dimethyl-3-furamide: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide is unique due to the presence of the isopropoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

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